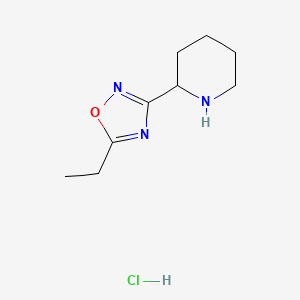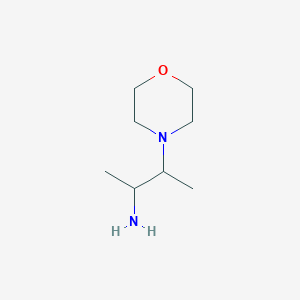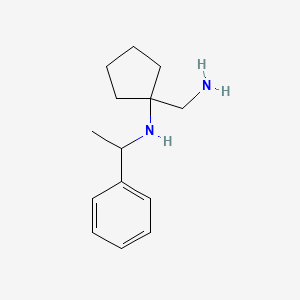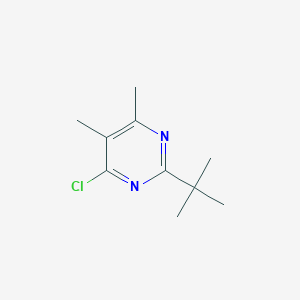
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
“2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . This compound has an empirical formula of C9H16ClN3O and a molecular weight of 217.70 .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .
Molecular Structure Analysis
Oxadiazoles, including “this compound”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C9H16ClN3O), molecular weight (217.70), and its solid form .
Scientific Research Applications
Antibacterial Properties
Antibacterial Study
Compounds related to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride have been researched for their antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole, similar in structure to the compound , have demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Antimicrobial Activity
Another study involved the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which exhibited notable antibacterial potential. This research indicates that modifications of the 1,3,4-oxadiazole structure can lead to compounds with significant antimicrobial properties (Iqbal et al., 2017).
Anticancer Potential
- Anticancer Agents: Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising results in anticancer studies. These compounds, which share structural similarities with this compound, have been evaluated for their potential as anticancer agents, indicating their usefulness in the development of new cancer therapies (Rehman et al., 2018).
Antifungal Activity
- Antifungal Properties: Research has shown that compounds within the 1,3,4-oxadiazole class, related to the compound of interest, display significant antifungal activity. This suggests potential applications in the development of new antifungal drugs (Sharma et al., 2014).
Alzheimer’s Disease Treatment
- Alzheimer’s Disease: A study focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. This research opens avenues for the use of similar compounds in treating neurodegenerative diseases (Rehman et al., 2018).
Future Directions
The future directions for “2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic strategies could also be a focus for future research .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents . For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.
properties
IUPAC Name |
5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACJJSEQNYRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)





![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)